Ido-IN-11: A Technical Overview of its High-Affinity Binding to IDO1
Ido-IN-11: A Technical Overview of its High-Affinity Binding to IDO1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of Ido-IN-11, a potent inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1). The document focuses on the binding affinity of Ido-IN-11 to IDO1, presenting quantitative data, detailed experimental methodologies for key assays, and a visualization of the relevant signaling pathway.
Quantitative Binding Affinity Data
The inhibitory potency of Ido-IN-11 against IDO1 has been determined through both biochemical and cell-based assays. The following table summarizes the key quantitative data for the binding affinity of Ido-IN-11.
| Assay Type | Cell Line | Metric | Value | Reference |
| Biochemical Assay | N/A | IC50 | 0.6 nM | White C, et al. Strategic Incorporation of Polarity in Heme-Displacing Inhibitors of Indoleamine-2,3-dioxygenase-1 (IDO1). ACS Med Chem Lett. 2020 Mar 10;11(4):550-557. |
| Cellular Assay | HeLa | IC50 | 3.2 nM | White C, et al. Strategic Incorporation of Polarity in Heme-Displacing Inhibitors of Indoleamine-2,3-dioxygenase-1 (IDO1). ACS Med Chem Lett. 2020 Mar 10;11(4):550-557. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are representative of standard assays used to determine IDO1 inhibition.
Biochemical IDO1 Inhibition Assay
This assay measures the direct inhibition of purified recombinant IDO1 enzyme activity by Ido-IN-11. The activity of IDO1 is determined by measuring the production of N-formylkynurenine, which can be detected by its absorbance at 321 nm.
Materials:
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Recombinant human IDO1 enzyme
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L-Tryptophan (substrate)
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Ascorbic acid (reductant)
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Methylene blue (electron carrier)
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Catalase
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Potassium phosphate buffer (pH 6.5)
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Ido-IN-11 (test compound)
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96-well UV-transparent microplate
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Spectrophotometer
Procedure:
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Prepare a reaction mixture containing 50 mM potassium phosphate buffer (pH 6.5), 20 mM ascorbic acid, 10 µM methylene blue, and 100 µg/mL catalase.
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Add varying concentrations of Ido-IN-11 to the wells of the 96-well plate. Include a vehicle control (e.g., DMSO) and a no-enzyme control.
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Add the recombinant human IDO1 enzyme to all wells except the no-enzyme control.
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Pre-incubate the plate at 37°C for 15 minutes.
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Initiate the enzymatic reaction by adding 400 µM L-tryptophan to all wells.
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Immediately measure the absorbance at 321 nm every minute for 30-60 minutes at 37°C using a spectrophotometer. The increase in absorbance corresponds to the formation of N-formylkynurenine.
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Calculate the initial reaction rates (V₀) for each Ido-IN-11 concentration.
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Plot the percentage of inhibition versus the logarithm of the Ido-IN-11 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular IDO1 Inhibition Assay (HeLa Cells)
This assay measures the ability of Ido-IN-11 to inhibit IDO1 activity within a cellular context. Human HeLa cells are stimulated to express IDO1, and the inhibition of tryptophan catabolism is quantified by measuring the reduction of kynurenine in the cell culture supernatant.
Materials:
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HeLa cells
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Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
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Human Interferon-gamma (IFN-γ)
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Ido-IN-11 (test compound)
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L-Tryptophan
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Trichloroacetic acid (TCA)
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p-Dimethylaminobenzaldehyde (DMAB) reagent (Ehrlich's reagent)
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96-well cell culture plate
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Spectrophotometer or fluorometer
Procedure:
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Seed HeLa cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
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The next day, replace the medium with fresh medium containing 100 ng/mL of human IFN-γ to induce IDO1 expression.
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Add varying concentrations of Ido-IN-11 to the wells. Include a vehicle control.
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Incubate the cells for 48 hours at 37°C in a 5% CO₂ incubator.
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After incubation, collect 140 µL of the cell culture supernatant from each well.
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Add 10 µL of 6.1 N TCA to each supernatant sample, mix, and incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
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Centrifuge the samples at 2500 rpm for 10 minutes to pellet any precipitate.
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Transfer 100 µL of the clear supernatant to a new 96-well plate.
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Add 100 µL of 2% (w/v) p-DMAB in acetic acid to each well and incubate at room temperature for 10 minutes.
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Measure the absorbance at 480 nm. Alternatively, for a fluorescence-based assay, a specific fluorescent probe for kynurenine can be used according to the manufacturer's instructions, with fluorescence measured at the appropriate excitation and emission wavelengths.
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Create a standard curve using known concentrations of kynurenine to determine the kynurenine concentration in the experimental samples.
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Calculate the percentage of inhibition for each Ido-IN-11 concentration and determine the IC50 value as described for the biochemical assay.
Visualization of IDO1 Signaling Pathway and Inhibition
The following diagrams illustrate the IDO1 signaling pathway and the experimental workflow for determining IDO1 inhibition.
Caption: IDO1 signaling pathway and Ido-IN-11 inhibition.
Caption: Workflow for IDO1 inhibition assays.
